An In-depth Technical Guide to rac-Nicotine-1,2',3',4',5',6'-13C6: A Key Tool in Nicotine Research
An In-depth Technical Guide to rac-Nicotine-1,2',3',4',5',6'-13C6: A Key Tool in Nicotine Research
Introduction: The Need for Precision in Nicotine Quantification
Nicotine, a primary alkaloid in tobacco, is a subject of intense research due to its addictive properties and pharmacological effects.[] Accurate quantification of nicotine and its metabolites in biological matrices is paramount for pharmacokinetic, metabolic, and exposure studies. This guide provides a comprehensive technical overview of rac-Nicotine-1,2',3',4',5',6'-13C6, a stable isotope-labeled (SIL) internal standard, designed to enhance the accuracy and reliability of mass spectrometry-based nicotine analysis.
Stable isotope dilution analysis is a gold-standard technique in quantitative mass spectrometry. It involves the addition of a known quantity of an isotopically labeled version of the analyte to a sample at the beginning of the sample preparation process. This "heavy" standard co-elutes with the "light" endogenous analyte and experiences identical conditions during extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometer signals of the analyte and the internal standard, variations in sample preparation and instrument response can be effectively normalized, leading to highly accurate and precise quantification.[2]
rac-Nicotine-1,2',3',4',5',6'-13C6 is specifically designed for this purpose. The incorporation of six Carbon-13 (¹³C) isotopes into the pyridine ring of the nicotine molecule results in a mass increase of 6 Daltons compared to the unlabeled compound. This significant mass shift prevents isotopic overlap and allows for clear differentiation by the mass spectrometer, making it an ideal internal standard for a wide range of research applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical methods.
| Property | Value | Source(s) |
| Chemical Name | rac-Nicotine-1,2',3',4',5',6'-13C6 | [][3] |
| Synonyms | (±)-Nicotine-13C6, DL-Nicotine-13C6 | [3] |
| CAS Number | 1189715-49-8 | [][3] |
| Molecular Formula | C₄¹³C₆H₁₄N₂ | [] |
| Molecular Weight | 168.19 g/mol | [] |
| Appearance | Typically a colorless to pale yellow or brown neat oil | [4] |
| Purity | ≥98% | N/A |
| Isotopic Enrichment | Typically ≥99 atom % ¹³C | N/A |
Synthesis and Isotopic Labeling: A Conceptual Overview
The synthesis of complex isotopically labeled molecules like rac-Nicotine-1,2',3',4',5',6'-13C6 is a specialized process. While specific proprietary synthetic routes are often not fully disclosed, a plausible pathway can be conceptualized based on established organic chemistry principles and the synthesis of similar labeled compounds.[5][6][7]
A common strategy for introducing multiple ¹³C atoms into an aromatic ring involves starting with a simple, commercially available ¹³C-labeled precursor. In this case, a likely starting material would be ¹³C₆-benzene or a similarly fully labeled simple aromatic compound, which would then be elaborated through a series of chemical transformations to construct the pyridine ring of nicotine. The pyrrolidine ring is typically formed and coupled to the pyridine ring in later stages of the synthesis.
Caption: Conceptual synthetic pathway for rac-Nicotine-1,2',3',4',5',6'-13C6.
Quality Control and Certification: Ensuring Analytical Integrity
The reliability of quantitative data is directly dependent on the quality of the internal standard used. Therefore, rac-Nicotine-1,2',3',4',5',6'-13C6 must undergo rigorous quality control to ensure its suitability for isotope dilution mass spectrometry.
Key quality parameters include:
-
Chemical Purity: This is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to ensure that the material is free from non-isotopically labeled nicotine and other impurities.[4][8][9]
-
Isotopic Purity (Enrichment): The percentage of molecules that contain the desired number of ¹³C atoms is crucial. This is determined by mass spectrometry, which confirms the mass shift and the absence of significant amounts of lower-labeled or unlabeled species.[2][10]
-
Identity Confirmation: The structural identity of the compound is confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[8]
These quality control data are documented in a Certificate of Analysis (CoA) , which should be provided by the supplier. A typical CoA for rac-Nicotine-1,2',3',4',5',6'-13C6 would include the following information:
| Parameter | Specification | Method |
| Appearance | Conforms to standard | Visual Inspection |
| Chemical Purity | ≥ 98% | HPLC/GC-MS |
| Isotopic Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry |
| Identity | Conforms to structure | ¹H-NMR, MS |
| Mass Spectrum | Conforms to expected m/z | Mass Spectrometry |
Researchers should always request and review the CoA before using a new batch of an internal standard to ensure it meets the requirements of their analytical method.
Application in Quantitative Analysis: A Step-by-Step Protocol
The primary application of rac-Nicotine-1,2',3',4',5',6'-13C6 is as an internal standard for the quantification of nicotine in various biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a representative protocol for the analysis of nicotine in human plasma.
Experimental Workflow
Caption: Sample preparation workflow for nicotine analysis in plasma.
Protocol:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of rac-Nicotine-1,2',3',4',5',6'-13C6 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a working internal standard (IS) solution by diluting the stock solution to a concentration appropriate for the expected analyte levels (e.g., 100 ng/mL).
-
Prepare calibration standards by spiking known amounts of unlabeled nicotine into blank plasma to cover the desired concentration range (e.g., 1-500 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, calibrator, or QC, add a fixed volume (e.g., 10 µL) of the working IS solution. Vortex briefly. The early addition of the IS is crucial to account for variability in subsequent steps.
-
Add a protein precipitation agent (e.g., 300 µL of ice-cold acetonitrile). Vortex vigorously for 1 minute to ensure complete protein precipitation.[11]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Acquire data using the optimized parameters (see table below).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte (nicotine) and the internal standard (rac-Nicotine-1,2',3',4',5',6'-13C6).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of nicotine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Analytical Method Parameters
The following table provides typical starting parameters for an LC-MS/MS method for the analysis of nicotine using rac-Nicotine-1,2',3',4',5',6'-13C6 as the internal standard. Method optimization is recommended for specific instrumentation and applications.
| Parameter | Recommended Setting | Rationale |
| LC Column | HILIC (e.g., Atlantis HILIC, 100 mm x 3.0 mm, 3 µm) or Reversed-Phase C18/Phenyl (e.g., Waters UPLC®-BEH Phenyl, 1.7 µm, 30 x 2.1 mm) | HILIC columns can provide good retention and peak shape for polar compounds like nicotine.[10][12] Phenyl columns offer alternative selectivity.[11] |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Formate in Water | Provides protons for positive mode ionization and aids in chromatographic separation. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution. |
| Gradient | Optimized for separation from matrix components and metabolites | A typical gradient might start at 5-10% B and ramp up to 90-95% B. |
| Flow Rate | 0.3 - 0.5 mL/min | Dependent on column dimensions. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Nicotine readily forms a protonated molecule [M+H]⁺. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |
| MRM Transition (Nicotine) | Q1: 163.2 m/z → Q3: 130.1 m/z | Precursor ion [M+H]⁺ and a characteristic product ion.[2][11] |
| MRM Transition (rac-Nicotine-¹³C₆) | Q1: 169.2 m/z → Q3: 136.1 m/z | Precursor and product ions are shifted by +6 Da due to the ¹³C labels. |
Principle of Isotope Dilution Mass Spectrometry
Caption: Principle of quantification using an isotope-labeled internal standard.
Safety and Handling
rac-Nicotine-1,2',3',4',5',6'-13C6 should be handled with the same precautions as unlabeled nicotine, which is a highly toxic compound.
-
Hazard Classification: Fatal if swallowed, in contact with skin, or if inhaled. Toxic to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses. All handling of the neat oil or concentrated solutions should be performed in a certified chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.
Commercial Availability and Formulation
rac-Nicotine-1,2',3',4',5',6'-13C6 is available from several specialized chemical suppliers that produce isotopically labeled compounds for research purposes.[][3][13][14][15] It is typically sold in small quantities (e.g., 1 mg, 5 mg) as a neat oil or as a solution in a specified solvent such as methanol or acetonitrile at a certified concentration. When purchasing, it is important to verify the chemical and isotopic purity from the supplier's documentation.
Conclusion
rac-Nicotine-1,2',3',4',5',6'-13C6 is an indispensable tool for researchers in the fields of pharmacology, toxicology, and drug metabolism. Its use as an internal standard in isotope dilution mass spectrometry provides the necessary accuracy and precision for the reliable quantification of nicotine in complex biological matrices. By understanding its properties, adhering to proper quality control, and implementing validated analytical methods, researchers can generate high-quality data to advance our understanding of the effects of nicotine.
References
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Restek Corporation. (2020, October 26). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Available from: [Link]
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Nicotine USP. (2015, May 20). Certificate of Analysis NICOTINE. Available from: [Link]
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Fisher Scientific. rac-Nicotine-1,2',3',4',5',6'-13C6, TRC. Available from: [Link]
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National Institute of Standards and Technology. (2014, March 14). Certificate of Analysis Standard Reference Material 3671. Available from: [Link]
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Thermo Fisher Scientific. (n.d.). Certificate of analysis. Available from: [Link]
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- Joyce, N. J., & Leete, E. (1989). THE FATE OF THE TWO ENANTIOMERS OF NICOTINE-1'-OXIDE IN NICOTIANA GLUTINOSA. Phytochemistry, 28(3), 753-756.
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Chemular. (2025, June 11). Active Ingredients. Available from: [Link]
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Phenomenex. (n.d.). A Validated Method for the Determination of Nicotine and its Metabolites in Human Urine by SPE and LC/MS/MS. Available from: [Link]
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Alchem International. (2014, January 7). CERTIFICATE OF ANALYSIS. Available from: [Link]
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Philip Morris International. (2025, March 11). Levels of biomarkers of exposure in users of tobacco/nicotine products. Available from: [Link]
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